(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral compound belonging to the class of 2-hydroxy acids, which are characterized by a carboxyl group and a hydroxyl group on the adjacent carbon atom. This specific compound serves as a key intermediate in the synthesis of Aprepitant [], a medication used to prevent nausea and vomiting caused by chemotherapy and surgery.
This compound falls under the category of hydroxy acids and aromatic compounds. It is classified as a phenyl-substituted hydroxypropanoic acid, which indicates that it has both a hydroxy group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with an additional fluorophenyl group enhancing its chemical properties.
The synthesis of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid can be approached through several methods, focusing on the introduction of the fluorinated phenyl group and the hydroxy functionality.
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize yield and purity. Reaction conditions are carefully controlled, often involving catalysts and specific temperature and pressure parameters to minimize by-products.
The molecular structure of 3-(4-Fluorophenyl)-3-hydroxypropanoic acid can be described as follows:
3-(4-Fluorophenyl)-3-hydroxypropanoic acid is capable of undergoing several chemical reactions:
The mechanism of action for 3-(4-Fluorophenyl)-3-hydroxypropanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
3-(4-Fluorophenyl)-3-hydroxypropanoic acid has several significant applications:
The incorporation of the 4-fluorophenyl group into the propanoic acid backbone predominantly leverages electrophilic aromatic substitution and transition-metal-catalyzed coupling. Friedel-Crafts alkylation represents a classical approach, where 4-fluorobenzene derivatives react with α,β-unsaturated esters (e.g., acrylic acid derivatives) under Lewis acid catalysis (AlCl₃ or FeCl₃). This reaction proceeds via a carbocation intermediate, with regioselectivity governed by fluorine's electron-withdrawing effect, favoring meta-substitution in disubstituted analogs [5] [8]. For enhanced stereocontrol, iridium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling installs the fluorinated aryl group while preserving chiral centers. Continuous flow reactors optimize exothermic steps, achieving space-time yields up to 560 g/(L·d) in analogous syntheses [5].
Table 1: Friedel-Crafts Alkylation Conditions for Fluorophenyl Introduction
Alkylating Agent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
3-Fluorostyrene | AlCl₃ | 80 | 68 | Ortho:Para (1:3) |
4-Fluorobenzyl Bromide | FeCl₃ | 60 | 75 | Meta-Dominant |
Propiolic Ester | Sc(OTf)₃ | 25 | 82 | >95% Para |
Hydroxylation at the C3 position employs chemoselective reduction of β-keto acids or epoxide hydrolysis. Sodium borohydride (NaBH₄) reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid in methanol affords racemic 3-hydroxypropanoic acid derivatives at 0–25°C (75–91% yield) [8]. For enantioselective hydroxylation, biocatalytic reduction using engineered Lactate Dehydrogenases (LDHs) proves superior. Mutant LDHs (e.g., A168G/F213Y/A279L) exhibit expanded substrate pockets for bulky aryl groups, converting 2-oxo-3-(4-fluorophenyl)propanoic acid to (S)-3-hydroxypropanoic acid with >99% ee and 3-fold enhanced turnover [5]. Alternatively, Sharpless asymmetric dihydroxylation of α,β-unsaturated precursors installs hydroxyl groups with high enantiomeric excess, though requires protective group strategies .
Amination at C2 utilizes reductive amination of α-keto acids or chiral pool synthesis. Asymmetric transfer hydrogenation with Ru-(S)-BINAP catalysts reduces imine intermediates derived from 3-(4-fluorophenyl)-2-oxopropanoic acid, yielding (S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid (>99% ee) [5]. Biocatalytic routes employ transaminases or dehydrogenases for enantioselective amination; Escherichia coli whole-cell systems expressing MatB and MCR enzymes convert fluorinated substrates to β-amino-β-hydroxy acids via CoA-dependent pathways (50 mg/L yield in 24 h) [5]. Kinetic resolution using Streptomyces cattleya fluorinase resolves racemic mixtures, achieving 85% yield of the (S)-isomer [5].
Table 2: Biocatalytic Amination Efficiency
Enzyme System | Substrate | Yield (%) | ee (%) | Turnover (h⁻¹) |
---|---|---|---|---|
Ru-(S)-BINAP | 2-Oxo-3-(4-fluorophenyl)propanoate | 95 | >99 | 120 |
E. coli (MatB/MCR) | 4-Fluorophenylpyruvate | 85 | 98 | 48 |
Engineered Transaminase | β-Keto acid derivative | 78 | 99.5 | 200 |
Diastereomeric salt crystallization remains the industrial-scale method for resolving enantiomers. Brucine or dehydroabietylamine forms insoluble diastereomeric salts with racemic 3-(4-fluorophenyl)-3-hydroxypropanoic acid, enabling mechanical separation. The (2R,3R)-isomer typically crystallizes first due to lower solubility, leaving the (2S,3R)-enantiomer in solution . Enzymatic kinetic resolution using Candida antarctica lipase B selectively esterifies one enantiomer with vinyl acetate, achieving 98% ee for the (2S,3R)-isomer [5]. For erythro/threo diastereomers (C2-amino/C3-hydroxy), chiral HPLC with amylose-derived columns resolves configurations, while epimerization protocols interconvert stereocenters under basic conditions (e.g., DBU in THF) .
Stereochemistry dictates binding affinity to biological targets. The (2S,3R)-enantiomer of 3-(4-fluorophenyl)-3-hydroxy-2-aminopropanoic acid amide exhibits 50-fold higher analgesic potency than its (2R,3R)-counterpart due to optimal hydrogen bonding with CNS receptors [4] [5] [6]. Fluorine's parabolic electrostatic potential enhances dipole interactions in chiral environments, making (2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid a superior PPARγ modulator (EC₅₀ = 0.3 μM) versus the (2R)-isomer (EC₅₀ = 12 μM) [5] . Molecular docking simulations reveal that (2R,3R)-configured acids adopt a synperiplanar conformation, facilitating membrane transport, whereas (2S,3S) isomers preferentially inhibit D-amino acid oxidase [4] [6].
Table 3: Stereochemical Influence on Biological Activity
Stereoisomer | Biological Target | Activity Metric | Relative Potency |
---|---|---|---|
(2S,3R)-Acid amide | μ-Opioid Receptor | IC₅₀ = 8 nM | 50x (2R,3R) |
(2S)-2-Hydroxy acid | PPARγ | EC₅₀ = 0.3 μM | 40x (2R) |
(2R,3R)-Amino acid | D-Amino Acid Oxidase | Kᵢ = 1.2 μM | 8x (2S,3S) |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9